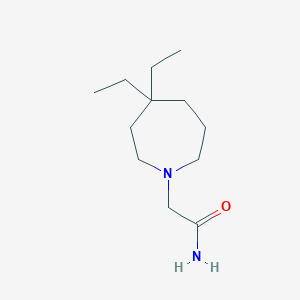

2-(4,4-Diethylazepan-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4,4-diethylazepan-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-12(4-2)6-5-8-14(9-7-12)10-11(13)15/h3-10H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOWZBHITOMORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(CC1)CC(=O)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(4,4-Diethylazepan-1-yl)acetamide with structurally related acetamide derivatives, emphasizing key differences in substituents and pharmacological relevance:

Key Observations:

Core Structure Differences: The azepane ring in 2-(4,4-Diethylazepan-1-yl)acetamide contrasts with benzothiazole or oxathiadiazepane cores in analogues. Benzothiazole derivatives (e.g., EP 3 348 550A1 compounds) exhibit rigid aromatic systems, favoring interactions with hydrophobic enzyme pockets.

Substituent Effects :

- Diethyl groups on the azepane ring likely increase lipophilicity compared to trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups in benzothiazole analogues. This may improve blood-brain barrier penetration but reduce aqueous solubility.

- The acetamide moiety is a common pharmacophore, but its positioning relative to the heterocycle (e.g., benzothiazole vs. azepane) dictates target selectivity. For example, trifluoromethylbenzothiazole derivatives show potent kinase inhibition due to electron-withdrawing CF₃ groups stabilizing enzyme interactions.

Biological Activity :

- Benzothiazole-acetamides in EP 3 348 550A1 demonstrate validated anticancer and anti-inflammatory activities, attributed to their aromatic and electron-deficient substituents. In contrast, the azepane-acetamide’s biological profile remains speculative but could target G-protein-coupled receptors (GPCRs) or ion channels due to its flexible ring system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4,4-Diethylazepan-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and azepane ring functionalization. Key steps include the use of coupling reagents (e.g., HATU) and acid catalysts (e.g., TFA) under controlled temperatures (25–80°C). Optimization requires factorial design experiments (e.g., varying solvent polarity, catalyst loading, and reaction time) to maximize yield and purity. Statistical tools like response surface methodology (RSM) can identify critical parameters .

Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the azepane ring and acetamide linkage. High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm) assesses purity, while mass spectrometry (HRMS) validates molecular weight. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can computational approaches predict the biological activity and pharmacokinetic properties of 2-(4,4-Diethylazepan-1-yl)acetamide?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) against target proteins (e.g., opioid receptors) can predict binding affinities. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) estimate ADMET properties. Density Functional Theory (DFT) calculations evaluate electronic properties influencing reactivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Systematic replication under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) is critical. Dose-response curves and selectivity indices (e.g., IC50 vs. CC50) differentiate targeted activity from nonspecific cytotoxicity. Meta-analyses of published datasets can identify confounding variables .

Q. What strategies are effective for elucidating the reaction mechanism of azepane ring functionalization in this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks bond formation/cleavage in intermediates. In-situ Fourier-Transform Infrared (FTIR) spectroscopy monitors real-time reaction dynamics. Kinetic studies under varying temperatures and pressures determine rate laws, while computational studies (e.g., transition state modeling with Gaussian) validate proposed mechanisms .

Data Contradiction Analysis

Q. Why do solubility studies of this compound show discrepancies across different solvent systems?

- Methodological Answer : Solubility variability often stems from solvent polarity (e.g., logP mismatches) or pH-dependent ionization (e.g., protonation of the azepane nitrogen). Use standardized protocols (e.g., shake-flask method at 25°C) with controlled ionic strength. Hansen solubility parameters (HSPs) can rationalize solvent compatibility .

Experimental Design Considerations

Q. How can researchers design robust in vivo studies to evaluate the neuropharmacological effects of this compound?

- Methodological Answer : Employ randomized, double-blind designs with positive/negative controls (e.g., morphine for analgesia). Dose ranges should span no-observed-adverse-effect levels (NOAEL) to toxicity thresholds. Behavioral assays (e.g., tail-flick test) paired with histopathological analysis ensure translational relevance. Power analysis determines cohort sizes to achieve statistical significance .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.